Cas no 132752-65-9 (Scopoletin b-D-Glucuronide)

Scopoletin β-D-Glucuronide is a conjugated metabolite of scopoletin, formed via glucuronidation, a key phase II detoxification pathway. This compound is of interest in pharmacological and biochemical research due to its role in studying drug metabolism, bioavailability, and excretion. Its glucuronide moiety enhances water solubility, facilitating urinary elimination and making it a valuable marker for metabolic studies. Scopoletin β-D-Glucuronide is also utilized in analytical applications, serving as a reference standard in HPLC and LC-MS for quantifying scopoletin and its metabolites in biological samples. Its stability and well-characterized structure support reproducibility in experimental workflows.
Scopoletin b-D-Glucuronide structure
Scopoletin b-D-Glucuronide structure
商品名:Scopoletin b-D-Glucuronide
CAS番号:132752-65-9
MF:C16H16O10
メガワット:368.29224
CID:824694
PubChem ID:25791063

Scopoletin b-D-Glucuronide 化学的及び物理的性質

名前と識別子

    • Scopoletin b-D-Glucuronide
    • Scopoletin β-D-Glucuronide
    • Scopoletin β-D-Glucu
    • 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl b-D-Glucopyranosiduronic Acid
    • 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid
    • Scopoletin-D-Glucuronide
    • Scopoletin -D-Glucuronide
    • 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid
    • 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl beta-D-Glucopyranosiduronic Acid;
    • (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
    • Scopoletin beta-D-Glucuronide
    • (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
    • (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
    • Scopoletin ?-D-Glucuronide
    • 132752-65-9
    • Scopoletin beta -D-Glucuronide
    • NS00116781
    • インチ: InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1
    • InChIKey: UTTLUAQBFYOVMO-JHZZJYKESA-N
    • ほほえんだ: COc1cc2ccc(=O)oc2cc1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 368.07400
  • どういたいしつりょう: 368.07434670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 10
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 152Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 706.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 262.3±26.4 °C
  • 屈折率: 1.661
  • PSA: 155.89000
  • LogP: -0.92740
  • じょうきあつ: 0.0±2.4 mmHg at 25°C

Scopoletin b-D-Glucuronide セキュリティ情報

Scopoletin b-D-Glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S200510-5mg
Scopoletin b-D-Glucuronide
132752-65-9
5mg
$793.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-212916-1 mg
Scopoletin β-D-Glucuronide,
132752-65-9
1mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-212916-1mg
Scopoletin β-D-Glucuronide,
132752-65-9
1mg
¥2708.00 2023-09-05
TRC
S200510-1mg
Scopoletin b-D-Glucuronide
132752-65-9
1mg
$ 219.00 2023-09-06
TRC
S200510-2mg
Scopoletin b-D-Glucuronide
132752-65-9
2mg
$368.00 2023-05-17
TRC
S200510-10mg
Scopoletin b-D-Glucuronide
132752-65-9
10mg
$1470.00 2023-05-17

Scopoletin b-D-Glucuronide 関連文献

Scopoletin b-D-Glucuronideに関する追加情報

Scopoletin b-D-Glucuronide: A Comprehensive Overview

Scopoletin b-D-Glucuronide, identified by the CAS number 132752-65-9, is a bioactive compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, food science, and biotechnology. This compound is a derivative of scopoletin, a naturally occurring coumarin, which is known for its antioxidant and anti-inflammatory properties. The addition of the glucuronide group to scopoletin enhances its solubility and bioavailability, making it a promising candidate for therapeutic and nutraceutical applications.

The structure of Scopoletin b-D-Glucuronide consists of a coumarin backbone with a hydroxyl group at position 6 and a glucuronide moiety attached via an oxygen bridge. This unique structure contributes to its ability to interact with various biological systems. Recent studies have demonstrated that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property makes it a valuable ingredient in skincare products, where it can help protect the skin from environmental stressors and promote collagen synthesis.

In the field of pharmacology, Scopoletin b-D-Glucuronide has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders. Furthermore, this compound has been found to possess anti-cancer properties, with studies suggesting that it can induce apoptosis in cancer cells while sparing normal cells. These findings highlight its potential as a novel therapeutic agent in oncology.

The bioavailability of Scopoletin b-D-Glucuronide is another area of interest for researchers. Due to its glucuronide moiety, this compound exhibits improved solubility in aqueous environments, which enhances its absorption and distribution within the body. This characteristic makes it an ideal candidate for oral drug delivery systems, where bioavailability is often a limiting factor. Recent advancements in nanotechnology have enabled the encapsulation of this compound in lipid nanoparticles, further improving its stability and targeted delivery capabilities.

In addition to its pharmacological applications, Scopoletin b-D-Glucuronide has also found utility in the food industry. It is commonly used as a natural food additive due to its ability to extend shelf life and enhance the sensory properties of food products. Studies have shown that this compound can inhibit lipid oxidation, which is responsible for the rancidity of fats and oils. As a result, it is increasingly being incorporated into processed foods to maintain their quality and safety.

The production of Scopoletin b-D-Glucuronide involves a combination of extraction from natural sources and chemical synthesis. While it can be isolated from various plants, such as celery and parsley, synthetic methods offer greater control over the purity and yield of the compound. Recent advancements in enzymatic synthesis have enabled the production of this compound with high efficiency and minimal environmental impact.

In conclusion, Scopoletin b-D-Glucuronide, with its unique chemical structure and diverse biological activities, represents a valuable compound with wide-ranging applications across multiple industries. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing human health and well-being.

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